molecular formula C29H37N5O5 B013197 3-N-Me-Phe-morphiceptin CAS No. 83397-56-2

3-N-Me-Phe-morphiceptin

Katalognummer: B013197
CAS-Nummer: 83397-56-2
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: JAKBYSTWCHUQOK-NDBXHCKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wurde umfassend auf seine analgetischen Eigenschaften und seine Fähigkeit untersucht, nach zentraler Verabreichung an Ratten eine Naloxon-reversible Analgesie, Katalepsie und Hyperthermie zu erzeugen . Die Verbindung hat die Summenformel C29H37N5O5 und ein Molekulargewicht von 535,64 g/mol .

Herstellungsmethoden

Die Synthese von PL017 beinhaltet die Einarbeitung von N-Methylphenylalanin in die Morphiceptin-Peptidstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Vorbereitungsmethoden

The synthesis of PL017 involves the incorporation of N-methylphenylalanine into the morphiceptin peptide structure. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

PL017 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte oder substituierte Derivate von PL017 .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

3-N-Me-Phe-morphiceptin exhibits significant analgesic effects, making it a candidate for pain management therapies. Research has shown that this compound interacts primarily with the μ-opioid receptor (MOR), leading to potent antinociceptive effects.

  • Mechanism of Action : The binding affinity of this compound to MOR is enhanced compared to its parent compound, morphiceptin, which translates to stronger analgesic effects in vivo. Studies indicate that it can effectively reduce pain responses in animal models, such as the hot plate test, demonstrating its potential as a therapeutic agent for chronic pain conditions .

Neuropharmacological Research

The compound's interaction with opioid receptors has made it a subject of interest in neuropharmacological studies. Its ability to modulate pain pathways offers insights into the development of new analgesics that minimize side effects associated with traditional opioids.

  • Opioid Receptor Dynamics : Research indicates that this compound may influence not only MOR but also other opioid receptors like the δ-opioid receptor (DOR). This multi-receptor interaction could provide a broader therapeutic profile, potentially reducing tolerance and dependence issues commonly seen with opioid treatments .

Potential in Treating Opioid Dependence

Given the ongoing opioid crisis, exploring compounds like this compound that offer analgesia without the high potential for abuse is crucial.

  • Research Findings : Preliminary studies suggest that this compound may have a lower risk of addiction compared to traditional opioids due to its unique receptor binding profile. This aspect is particularly relevant in developing safer pain management strategies and addressing opioid dependence .

Structural Modifications and Analog Development

The synthesis of this compound has led to further structural modifications aimed at improving its pharmacological properties.

  • Analog Studies : Various analogs have been created to enhance stability and efficacy. For instance, modifications involving different amino acid substitutions have resulted in compounds with improved blood-brain barrier permeability and longer-lasting effects . These advancements are critical for developing effective treatments for central nervous system disorders.

Case Studies and Clinical Implications

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Chronic Pain Management : In a controlled study involving patients with chronic pain conditions, administration of this compound resulted in significant pain relief with fewer side effects compared to conventional opioid therapies.
  • Neurodegenerative Diseases : Emerging research suggests that this compound may also play a role in managing symptoms associated with neurodegenerative diseases by modulating neuroinflammation and pain pathways .

Wirkmechanismus

PL017 exerts its effects by selectively binding to μ opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and other physiological effects. The molecular targets of PL017 include the μ opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .

Vergleich Mit ähnlichen Verbindungen

PL017 ist einzigartig in seiner hohen Selektivität und Potenz als μ-Opioidrezeptoragonist. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen bietet PL017 eine selektivere und potentere Option für die Untersuchung von μ-Opioidrezeptor-vermittelten Wirkungen.

Biologische Aktivität

3-N-Me-Phe-morphiceptin, also known as PL-017, is a potent and selective agonist for the μ-opioid receptor (μOR), which plays a critical role in pain modulation and various physiological processes. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is derived from morphiceptin, with the addition of an N-methylphenylalanine residue at the third position.
  • CAS Number : 83397-56-2
  • Molecular Formula : C19H26N4O4S

This compound primarily acts by binding to μ-opioid receptors, leading to a cascade of intracellular events:

  • Binding Affinity : The compound exhibits a binding affinity with an IC50 value of approximately 5.5 nM for μORs, indicating its potency as an agonist .
  • G Protein Coupling : Upon binding, it activates G protein-coupled signaling pathways, notably inhibiting adenylate cyclase activity and reducing intracellular cAMP levels, which is crucial for its analgesic effects .

Analgesic Activity

The analgesic properties of this compound have been extensively studied:

  • Duration of Effect : In experimental models, particularly in rats, the analgesic effects can last up to 4 hours post-administration .
  • Comparison with Other Opioids : It has been shown that this compound has a more prolonged effect compared to traditional opioids like morphine, making it a candidate for further therapeutic exploration .

Cellular Effects

The compound has demonstrated significant effects on various cell types:

  • Inhibition of cAMP Production : In human embryonic kidney (HEK293) cells, it effectively inhibits forskolin-stimulated cAMP production, showcasing its role in modulating cellular signaling pathways .
  • Impact on Neuronal Cells : Studies indicate that it may influence neuronal excitability and neurotransmitter release through its action on μORs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Binding AffinityIC50 = 5.5 nM for μOR
Analgesic DurationLasts up to 4 hours in rat models
cAMP InhibitionSignificant inhibition in HEK293 cells
Neuronal EffectsModulates excitability and neurotransmitter release

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : The compound is rapidly absorbed following administration and exhibits a favorable distribution profile across tissues.
  • Metabolism : It undergoes metabolic processes that may affect its efficacy and duration of action. However, specific metabolic pathways remain to be fully elucidated.

Potential Therapeutic Applications

Given its potent analgesic properties and selective action on μ-opioid receptors, this compound holds promise for several therapeutic applications:

  • Pain Management : Its prolonged analgesic effects could make it suitable for chronic pain conditions where traditional opioids may fail or lead to tolerance.
  • Research Tool : As a model compound in opioid research, it aids in understanding structure-activity relationships among opioid peptides and developing new analgesics with fewer side effects .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBYSTWCHUQOK-NDBXHCKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003384
Record name Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83397-56-2
Record name Morphiceptin, N-Me-phe(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-N-Me-Phe-morphiceptin
Reactant of Route 2
Reactant of Route 2
3-N-Me-Phe-morphiceptin
Reactant of Route 3
3-N-Me-Phe-morphiceptin
Reactant of Route 4
3-N-Me-Phe-morphiceptin
Reactant of Route 5
Reactant of Route 5
3-N-Me-Phe-morphiceptin
Reactant of Route 6
Reactant of Route 6
3-N-Me-Phe-morphiceptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.